molecular formula C8H16ClNO2 B2937533 5-Oxa-8-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride CAS No. 2470440-85-6

5-Oxa-8-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride

Cat. No.: B2937533
CAS No.: 2470440-85-6
M. Wt: 193.67
InChI Key: RWKPTQYOEMKEFB-UHFFFAOYSA-N
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Description

5-Oxa-8-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride: is a chemical compound with the molecular formula C8H15NO2·HCl. It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound has garnered interest in various fields of scientific research due to its potential biological activity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-8-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol and hydrochloride groups. The synthetic route may include the following steps:

    Formation of the Spirocyclic Ring: This step involves the cyclization of appropriate precursors to form the spirocyclic structure. Common reagents used in this step include alkyl halides and amines.

    Introduction of the Methanol Group: The methanol group can be introduced through nucleophilic substitution reactions, where a hydroxyl group replaces a leaving group on the spirocyclic ring.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Oxa-8-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Oxa-8-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 5-Oxa-8-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-7-azaspiro[3.5]nonane oxalate
  • 5-Oxa-8-azaspiro[3.5]nonan-9-ylmethanol

Uniqueness

5-Oxa-8-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-oxa-8-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-6-7-8(2-1-3-8)11-5-4-9-7;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKPTQYOEMKEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(NCCO2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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